molecular formula C10H11ClN2O2 B2765335 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one CAS No. 2197828-60-5

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one

Cat. No.: B2765335
CAS No.: 2197828-60-5
M. Wt: 226.66
InChI Key: RSDVOWSQXQELND-UHFFFAOYSA-N
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Description

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is a chemical compound known for its diverse applications in scientific research. It exhibits unique properties that make it valuable for investigating various biological processes and designing new therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chloropyridin-2-yl boronic acid with piperidin-2-one in the presence of a palladium catalyst and a base under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow optimized versions of the laboratory procedures, ensuring high yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used to study biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a pyridine moiety and exhibit diverse biological activities.

    5-Chloropyridin-2-yl derivatives: Compounds with similar structures but different functional groups attached to the pyridine ring.

Uniqueness

3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one is unique due to its specific combination of a chloropyridine moiety and a piperidin-2-one structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-3-4-9(13-6-7)15-8-2-1-5-12-10(8)14/h3-4,6,8H,1-2,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDVOWSQXQELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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